molecular formula C22H36Zr-8 B1589776 Dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) CAS No. 67108-80-9

Dimethylbis(pentamethylcyclopentadienyl)zirconium(IV)

Cat. No. B1589776
CAS RN: 67108-80-9
M. Wt: 391.7 g/mol
InChI Key: OSDRGEQSXXMZMG-UHFFFAOYSA-N
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Description

Dimethylbis(pentamethylcyclopentadienyl)zirconium(IV), also known as Zirconocene dichloride, is a metal-organic compound composed of zirconium and two pentamethylcyclopentadienyl ligands. It is a white crystalline solid that is insoluble in water and soluble in organic solvents. Zirconocene dichloride is widely used in organic synthesis, particularly as a catalyst for olefin polymerization and as a reagent for the synthesis of organic compounds.

Scientific Research Applications

1. Catalysis in Detoxifying Chemical Warfare Agents

Dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) and related zirconium(IV) metal-organic frameworks (MOFs) exhibit catalytic properties useful in detoxifying chemical warfare agents. These MOFs have been shown to hydrolyze and oxidize simulants of nerve agents and mustard gas at room temperature, transforming them into non-toxic products (Liu et al., 2015).

2. Synthesis of Monocyclopentadienyl Complexes

Research has demonstrated that complexes of zirconium(IV) can be synthesized through substitution reactions involving dimethyl sulfide complexes and cyclopentadiene derivatives. This process has been applied to create (η5-cyclopentadienyl)trichlorozirconium and -hafnium complexes (Lund & Livinghouse, 1990).

3. Polymerization Catalyst

The compound has been used as an initiator in the living Ziegler-Natta polymerization of alpha-olefins, producing polyolefins with narrow polydispersity. This method involves degenerative transfer involving rapid and reversible methyl group exchange between zirconium centers (Zhang, Keaton & Sita, 2003).

4. Metal-Organic Heterocycles Synthesis

Zirconium metallacycles have been employed to produce a variety of main group heterocycles. This versatile synthesis approach highlights the potential of zirconium complexes in organic synthesis (Fagan, Nugent & Calabrese, 1994).

5. Zirconium-Hydride Reactions

Studies on bis(pentamethylcyclopentadienyl)zirconium have provided insights into the mechanisms of carbon monoxide reduction with zirconium hydrides, expanding our understanding of zirconium's reactivity and potential applications in chemical synthesis (Wolczanski & Bercaw, 1980).

6. Air-Stable Catalyst for Amide Synthesis

Bis(pentamethylcyclopentadienyl) zirconium perfluorooctanesulfonate, an air-stable and water-tolerant Lewis acid, has been identified as an efficient and recyclable catalyst for the synthesis of N-substituted amides. Its high solubility in polar organic solvents and good thermal stability make it a versatile catalyst in organic synthesis (Li et al., 2018).

properties

{ "Design of the Synthesis Pathway": "The synthesis of Dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) can be achieved through the reaction of pentamethylcyclopentadiene with zirconium tetrachloride followed by reduction with sodium amalgam and methylation with methyl iodide.", "Starting Materials": [ "Pentamethylcyclopentadiene", "Zirconium tetrachloride", "Sodium amalgam", "Methyl iodide" ], "Reaction": [ "Pentamethylcyclopentadiene is added to a solution of zirconium tetrachloride in anhydrous diethyl ether.", "The mixture is stirred at room temperature for several hours until a yellow precipitate forms.", "Sodium amalgam is added to the mixture to reduce the zirconium(IV) to zirconium(III).", "The resulting mixture is stirred for several hours until the yellow color disappears.", "Methyl iodide is added to the mixture to methylate the zirconium(III) intermediate.", "The mixture is stirred for several hours until the reaction is complete.", "The product is isolated by filtration and washed with diethyl ether." ] }

CAS RN

67108-80-9

Product Name

Dimethylbis(pentamethylcyclopentadienyl)zirconium(IV)

Molecular Formula

C22H36Zr-8

Molecular Weight

391.7 g/mol

IUPAC Name

carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane;zirconium

InChI

InChI=1S/2C10H15.2CH3.Zr/c2*1-6-7(2)9(4)10(5)8(6)3;;;/h2*1-5H3;2*1H3;/q-5;3*-1;

InChI Key

OSDRGEQSXXMZMG-UHFFFAOYSA-N

SMILES

[CH3-].[CH3-].C[C-]1[C-]([C-]([C-]([C-]1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Zr]

Canonical SMILES

[CH3-].[CH3-].C[C-]1[C-]([C-]([C-]([C-]1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Zr]

Origin of Product

United States

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